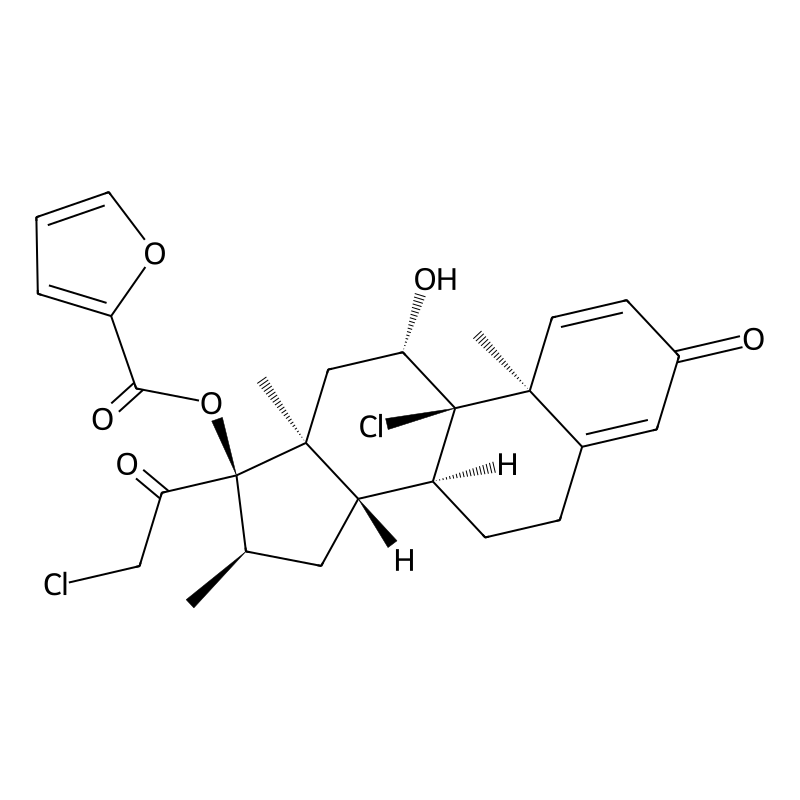

Mometasone furoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanisms of Action

Mometasone furoate is a glucocorticoid, a type of corticosteroid that mimics the effects of the natural hormone cortisol. Cortisol acts to reduce inflammation by suppressing the immune system's response. Research suggests mometasone furoate achieves this by:

- Inhibiting the production of inflammatory mediators like cytokines and leukotrienes [Source 1]

- Decreasing the activity of immune cells involved in inflammation [Source 2]

- Constricting blood vessels in the affected area [Source 3]

These mechanisms help to reduce redness, swelling, itching, and discomfort associated with inflammatory conditions.

[Source 1] ()[Source 2] ()[Source 3] ()

Efficacy for Various Conditions

Mometasone furoate is available in various formulations, including creams, ointments, nasal sprays, and inhalers. Research has investigated its effectiveness for a range of conditions, including:

- Atopic dermatitis (eczema): Studies show mometasone furoate cream can improve symptoms like itching and redness in eczema patients [Source 4].

- Allergic rhinitis: Mometasone furoate nasal spray is a well-established treatment for seasonal and perennial allergic rhinitis, reducing symptoms like congestion, runny nose, and sneezing [Source 5].

- Psoriasis: Research suggests mometasone furoate ointment can be effective in mild to moderate psoriasis, although stronger corticosteroids may be needed for severe cases [Source 6].

[Source 4] ()[Source 5] ()[Source 6] ()

Potential Side Effects

As with any medication, mometasone furoate can cause side effects. Scientific research is crucial for understanding and minimizing these risks. Potential side effects of mometasone furoate may vary depending on the formulation and route of administration. Some common side effects include:

- Skin burning, itching, or irritation (for topical formulations) [Source 7]

- Nasal irritation or dryness (for nasal sprays) [Source 8]

- Headache or throat irritation (for inhaled formulations) [Source 9]

Mometasone furoate is a synthetic corticosteroid primarily used for its anti-inflammatory and immunosuppressive properties. It is classified as a potent glucocorticoid and is effective in treating various inflammatory conditions, particularly dermatological disorders. The compound is recognized for its high binding affinity to the glucocorticoid receptor, which enhances its therapeutic efficacy compared to other corticosteroids. Mometasone furoate is available in various formulations, including creams, ointments, and nasal sprays, making it versatile for topical and intranasal applications .

Mometasone furoate acts as a glucocorticoid. Once applied topically or inhaled, it enters cells and binds to glucocorticoid receptors in the cytoplasm. This binding triggers a cascade of events, including:

- Decreased inflammatory mediator production: Mometasone furoate suppresses the production of inflammatory molecules like prostaglandins and leukotrienes, leading to reduced inflammation [].

- Immunomodulation: It modulates the immune system by affecting the activity and migration of immune cells involved in inflammatory responses.

By these mechanisms, mometasone furoate effectively reduces inflammation, redness, itching, and swelling associated with various conditions.

- Skin irritation: Burning, stinging, itching at the application site.

- Nasal irritation: Dryness, burning, irritation in the nose with nasal sprays.

- Increased risk of infections: With long-term use, there's a slight potential for increased susceptibility to infections.

In terms of metabolism, mometasone furoate is extensively metabolized by the liver via cytochrome P450 enzymes, primarily yielding 6-beta-hydroxy-mometasone furoate as a minor metabolite. The metabolic pathway involves hydroxylation and other oxidative processes, but no major metabolites are detectable in plasma .

Mometasone furoate exhibits significant biological activity through its interaction with glucocorticoid receptors. Binding to these receptors leads to conformational changes that facilitate the receptor's translocation to the nucleus, where it influences gene expression related to inflammation. Specifically, mometasone furoate inhibits pro-inflammatory cytokines such as interleukins 4 and 5 while promoting the expression of anti-inflammatory proteins . Its high receptor affinity—approximately 12 times that of dexamethasone—contributes to its potent anti-inflammatory effects .

The synthesis of mometasone furoate involves several key steps:

- Esterification: Mometasone is suspended in methylene chloride and cooled. Triethylamine is added, followed by the slow addition of furoyl chloride.

- Reaction Monitoring: The mixture is stirred at controlled temperatures until the desired purity is achieved.

- Purification: Aqueous hydrochloric acid is introduced to convert side products into mometasone furoate.

- Final Isolation: The product is isolated through standard extraction and purification techniques .

This method allows for high yields and purity of the final product while minimizing unwanted byproducts.

Mometasone furoate is widely used in clinical settings for:

- Dermatological Conditions: Effective in treating inflammatory skin disorders such as atopic dermatitis, psoriasis, and seborrheic dermatitis.

- Respiratory Disorders: Utilized in nasal sprays for allergic rhinitis due to its anti-inflammatory properties.

- Ophthalmic Uses: Occasionally applied in eye drops for inflammatory conditions affecting the eyes .

The compound's versatility makes it a valuable asset in both topical and systemic therapies.

Mometasone furoate has been studied for potential drug interactions, particularly with other medications that may influence its efficacy or safety profile:

- Gastrointestinal Irritation: Co-administration with benzydamine may increase gastrointestinal irritation risk.

- Metabolic Interactions: The metabolism of mometasone furoate can be affected by other drugs that influence cytochrome P450 enzymes, particularly those that inhibit or induce cytochrome P450 3A4 .

These interactions necessitate careful consideration when prescribing mometasone furoate alongside other medications.

Mometasone furoate shares structural and functional similarities with several corticosteroids. Here are some notable comparisons:

| Compound Name | Chemical Formula | Binding Affinity (relative) | Primary Uses |

|---|---|---|---|

| Dexamethasone | C22H29ClO5 | 1x (reference) | Inflammatory conditions |

| Triamcinolone acetonide | C21H27O6 | 0.7x | Allergic reactions |

| Budesonide | C25H34O6 | 0.2x | Asthma treatment |

| Fluticasone propionate | C22H27F3O5 | 0.67x | Asthma and allergic rhinitis |

| Betamethasone dipropionate | C22H30Cl2O5 | 0.85x | Skin disorders |

Mometasone furoate stands out due to its superior binding affinity for glucocorticoid receptors compared to these compounds, which contributes to its enhanced efficacy in treating inflammatory conditions while maintaining a lower risk of systemic side effects .

Traditional synthetic methodologies for mometasone furoate production are based on well-established steroid chemistry principles, employing multi-step sequential transformations starting from readily available precursor compounds. The most widely utilized industrial approach begins with 8-deoxymethisone (8-DM), specifically 9β,11β-epoxy-17α,21-dihydroxy-16α-methyl-3,20-dioxo-pregna-1,4-diene, which serves as the fundamental starting material for large-scale production [1] [2].

The traditional synthesis pathway consists of eight distinct reaction steps, each requiring specific reagents and conditions to achieve optimal yields and product quality. The initial transformation involves acetylation at the C21 position using acetic anhydride and potassium acetate in N,N-dimethylacetamide solvent at 25°C, yielding the corresponding 21-acetoxy intermediate with 99% recovery and greater than 97% purity [2]. This protection step is crucial for subsequent transformations and prevents unwanted side reactions during the epoxide ring-opening process.

The second critical step involves epoxide ring-opening and simultaneous bromination at the C9 position using 48% aqueous hydrobromic acid in acetic acid solution. This transformation proceeds through a carefully controlled addition process at 0°C, followed by gradual warming to room temperature, achieving 93% recovery with satisfactory purity levels [2]. The resulting 9α-bromo-11β,17α-dihydroxy intermediate represents a key structural modification that enables subsequent dehalogenation reactions.

Dehalogenation represents the third major transformation, employing Barton's conditions with chromium(III) chloride hexahydrate, zinc dust, and thioglycolic acid in dimethylformamide/dimethyl sulfoxide solvent system. This reductive process operates at 0°C for four hours, providing 99% recovery of the desired 11β-hydroxy intermediate with 87% purity [2]. The reaction mechanism involves metal-mediated electron transfer processes that selectively remove the halogen substituent while preserving the steroid backbone integrity.

Oxidation at the C11 position constitutes the fourth step, utilizing pyridinium chlorochromate in dichloromethane to convert the secondary alcohol to the corresponding ketone. This transformation requires careful temperature control and is typically conducted at 0°C with gradual warming to room temperature, yielding 71% isolated product with 98% purity after crystallization purification [2]. The oxidation step is particularly sensitive to reaction conditions, as overoxidation can lead to unwanted byproduct formation.

The deprotection step involves removal of the C21 acetyl group using saturated sodium bicarbonate solution in methanol at 80°C. This mild alkaline hydrolysis provides 97% recovery while maintaining product integrity [2]. The subsequent chlorination at the C21 position employs methanesulfonyl chloride and 4-dimethylaminopyridine in dichloromethane, followed by thermal treatment to effect the substitution reaction, achieving 92% recovery with 85% purity [2].

The final transformation involves furoylation at the C17 tertiary alcohol position using 2-furoyl chloride in the presence of triethylamine and catalytic 4-dimethylaminopyridine. This acylation reaction requires precise stoichiometric control to prevent formation of difuroate byproducts, which represent significant process impurities [2]. Traditional conditions typically yield 57% isolated product with 96% purity after appropriate purification procedures.

Novel Catalytic Approaches for Esterification Optimization

Modern synthetic methodologies for mometasone furoate production have embraced catalytic approaches that significantly improve reaction efficiency while reducing environmental impact. The development of one-pot synthesis methodologies represents a major advancement in steroid pharmaceutical manufacturing, offering streamlined processes that eliminate intermediate isolation steps [3] [4].

The one-pot synthesis approach integrates multiple reaction steps within a single reaction vessel, utilizing carefully orchestrated reagent additions and temperature control sequences. This methodology begins with 8-DM in alkyl halide solvents with carbon numbers less than six, followed by sequential addition of sulfonyl chloride reagents for initial activation [3]. The process continues with organic base catalysts and controlled dropwise addition of furoyl chloride at temperatures maintained between -20°C and 20°C, achieving remarkable yields exceeding 115% with product purity greater than 99.5% [3].

Catalytic esterification optimization has focused on enhancing the selectivity and efficiency of the critical C17 acylation step. The use of 4-dimethylaminopyridine as an acyl transfer catalyst has proven particularly effective, operating through nucleophilic catalysis mechanisms that accelerate acyl group transfer while minimizing competing reactions [2]. Optimization studies have demonstrated that catalyst loading, reaction temperature, and solvent selection significantly influence both yield and impurity profiles.

Advanced catalytic systems have incorporated Lewis acid catalysts such as titanium-based organometallic compounds, which offer non-toxic alternatives to traditional mineral acid catalysts. These systems demonstrate superior catalytic activity for esterification reactions while providing easier product isolation and reduced environmental impact [5]. The titanium catalysts operate through coordination mechanisms that activate carbonyl groups toward nucleophilic attack, resulting in enhanced reaction rates and improved selectivity.

Enzymatic catalysis represents an emerging approach for steroid esterification, utilizing lipase enzymes such as Novozym-435 for selective acylation reactions. These biocatalytic systems operate under mild conditions and demonstrate excellent selectivity for specific hydroxyl groups, reducing the formation of unwanted regioisomers [6]. The enzymatic approach offers particular advantages for complex steroid substrates where chemoselectivity is paramount.

Temperature optimization studies have revealed that maintaining reaction temperatures below 0°C during critical acylation steps significantly reduces impurity formation while maintaining acceptable reaction rates. This finding has led to the development of cryogenic synthesis protocols that achieve superior product quality through kinetic control of competing reaction pathways [2].

Solvent effects play a crucial role in catalytic esterification optimization, with studies demonstrating that solvent polarity and hydrogen bonding capacity significantly influence reaction outcomes. The use of dichloromethane as the primary solvent provides optimal balance between reactivity and selectivity, while co-solvents such as acetonitrile can enhance catalyst solubility and activity [2].

Process-Related Impurities and Byproduct Characterization

The industrial manufacturing of mometasone furoate inevitably generates various process-related impurities that require comprehensive characterization and control strategies. These impurities arise from multiple sources including starting material contaminants, reaction byproducts, degradation products, and synthesis intermediates [2] [7].

Mometasone furoate European Pharmacopoeia Impurity C represents one of the most significant process impurities, characterized as 21′-chloro-(16′α-methyl-3′,11′,20′-trioxo-pregna-1′,4′-dien-17′-yl)-furan-2-carboxylate. This impurity forms through the same synthetic pathway as the target compound but lacks the characteristic 9α-chloro-11β-hydroxy functionality [2]. High-resolution mass spectrometry analysis reveals a molecular formula of C₂₇H₂₉ClO₆ with characteristic fragmentation patterns that distinguish it from the parent compound.

The formation mechanism of Impurity C involves incomplete transformation during the C9 substitution and C11 oxidation steps, resulting in a compound that retains the original epoxide structure while undergoing subsequent chlorination and furoylation reactions. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with key diagnostic signals including the absence of the 9α-chloro-11β-hydroxy pattern and distinctive chemical shifts for the furoyl carbonyl group [2].

Difuroate enol ether byproducts represent another significant class of process impurities, forming when excess furoyl chloride reacts with the C21 position to create vinyl ether structures. These compounds are characterized by the presence of two furoyl groups and exhibit distinctive spectroscopic properties including vinylic proton signals at 6.31 ppm and corresponding carbon signals at 111.5 ppm [2]. The formation of these byproducts can be minimized through precise stoichiometric control and optimized reaction conditions.

Degradation products arise from stability-related transformations during manufacturing and storage processes. Common degradation pathways include hydrolysis of the furoyl ester group, oxidation of the steroid backbone, and isomerization reactions. These products are typically characterized using liquid chromatography-mass spectrometry techniques that provide both separation and structural information [8].

The European Pharmacopoeia lists twenty known impurities (designated A through T) plus one unknown impurity (U) that must be monitored during mometasone furoate production. These impurities include structural analogs with modifications at various positions on the steroid backbone, oxidation products, and synthesis intermediates that persist through the manufacturing process [2] [7].

Analytical characterization of process impurities employs multiple complementary techniques including high-performance liquid chromatography with photodiode array detection, liquid chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy. These methods provide comprehensive structural information while enabling quantitative determination of impurity levels relative to regulatory specifications [7].

Control strategies for process impurities focus on optimization of reaction conditions, purification procedures, and quality control testing. Critical control points include temperature management during acylation reactions, precise stoichiometric control of reagents, and implementation of appropriate purification techniques such as crystallization and chromatographic separation [2].

Green Chemistry Innovations in Industrial-Scale Production

The pharmaceutical industry has increasingly embraced green chemistry principles in the development of sustainable manufacturing processes for mometasone furoate. These innovations focus on reducing environmental impact while maintaining product quality and economic viability [9] [10].

Solvent reduction strategies represent a primary focus of green chemistry initiatives in mometasone furoate production. Traditional synthetic routes require significant quantities of organic solvents for reaction media, extraction processes, and purification procedures. Modern approaches have implemented solvent recycling systems that capture and purify used solvents for reuse, reducing both environmental impact and operational costs [10].

The development of aqueous-based precipitation methods has emerged as a significant advancement in green manufacturing. These approaches utilize water as the primary medium for product isolation, replacing traditional organic solvent extraction procedures. The precipitation method achieves comparable purity levels while dramatically reducing organic solvent consumption and associated waste generation [2].

One-pot synthesis methodologies inherently align with green chemistry principles by eliminating intermediate isolation steps and reducing overall waste generation. These integrated processes minimize the number of purification steps required, resulting in reduced solvent consumption and simplified waste management protocols [3]. The ability to achieve yields exceeding 115% while maintaining high purity demonstrates the efficiency gains possible through green chemistry approaches.

Catalytic process intensification has enabled the development of more efficient synthetic routes that operate under milder conditions with reduced energy requirements. The implementation of novel catalytic systems such as titanium-based organometallic catalysts provides alternatives to traditional mineral acid catalysts while offering improved environmental profiles [5].

The adoption of renewable and biodegradable solvents represents another significant green chemistry innovation. Research has demonstrated the feasibility of using bio-based solvents derived from renewable feedstocks for certain synthetic transformations, reducing dependence on petroleum-derived chemicals [11].

Energy efficiency improvements have been achieved through optimization of reaction conditions and implementation of advanced process control systems. The use of microreactor technology and continuous flow processing enables more precise temperature and residence time control, resulting in improved yields and reduced energy consumption [12].

Waste minimization strategies focus on maximizing atom economy and reducing byproduct formation through improved reaction design and optimization. The development of more selective catalytic systems and optimized reaction conditions has resulted in significant reductions in waste generation per unit of product manufactured [10].

Life cycle assessment studies have been conducted to evaluate the environmental impact of different manufacturing approaches, providing quantitative data to guide decision-making regarding process selection and optimization priorities. These studies consider factors including raw material consumption, energy usage, waste generation, and emissions to provide comprehensive environmental impact assessments [13].

The implementation of green chemistry principles in mometasone furoate manufacturing has demonstrated that environmental sustainability and economic viability can be achieved simultaneously. Continued research and development efforts focus on further improvements in process efficiency, waste reduction, and environmental impact minimization while maintaining the high quality standards required for pharmaceutical manufacturing [9] [10].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3.9 (LogP)

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H360 (94.26%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H370 (43.44%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];

H372 (63.93%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H373 (31.15%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H410 (31.15%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Seasonal and perennial allergic rhinitis

Pharmacology

Mometasone Furoate is the furoate salt form of mometasone, a synthetic topical glucocorticosteroid receptor agonist with anti-inflammatory, anti-pruritic and vasoconstrictive properties. Mometasone furoate exerts its effect by binding to cytoplasmic glucocorticoid receptors and subsequently activates glucocorticoid receptor mediated gene expression. This results in synthesis of certain anti-inflammatory proteins, while inhibiting the synthesis of certain inflammatory mediators.. Specifically, mometasone furoate appears to induce phospholipase A2 inhibitory proteins, thereby controlling the release of the inflammatory precursor arachidonic acid from phospholipid membrane by phospholipase A2.

MeSH Pharmacological Classification

ATC Code

R03AK

Mechanism of Action

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

For an inhaled dose, approximately 74% is excreted in the feces and 8% is excreted in the urine.

Steady state volume of distribution of 152L.

The clearance rate of mometasone furoate is not readily available, though it may be close to 90L/h.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Ellis AK, North ML, Walker T, Steacy LM. Environmental exposure unit: a sensitive, specific, and reproducible methodology for allergen challenge. Ann Allergy Asthma Immunol. 2013 Nov;111(5):323-8. doi: 10.1016/j.anai.2013.07.019. Review. PubMed PMID: 24125135.

3: Lee JT, Han JK. Sinus implants for chronic rhinosinusitis: technology evaluation. Expert Opin Drug Deliv. 2013 Dec;10(12):1735-48. doi: 10.1517/17425247.2013.839654. Epub 2013 Oct 3. Review. PubMed PMID: 24088141.

4: Nannini LJ, Poole P, Milan SJ, Kesterton A. Combined corticosteroid and long-acting beta(2)-agonist in one inhaler versus inhaled corticosteroids alone for chronic obstructive pulmonary disease. Cochrane Database Syst Rev. 2013 Aug 30;8:CD006826. doi: 10.1002/14651858.CD006826.pub2. Review. PubMed PMID: 23990350.

5: Fan Y, Ma L, Pippins J, Limb S, Xu Y, Sahajwalla CG. Impact of study design on the evaluation of inhaled and intranasal corticosteroids' effect on hypothalamic-pituitary-adrenal axis function, part I: general overview of HPA axis study design. J Pharm Sci. 2013 Oct;102(10):3513-27. doi: 10.1002/jps.23689. Epub 2013 Aug 5. Review. PubMed PMID: 23918409.

6: Wolthers OD. New patents of fixed combinations of nasal antihistamines and corticosteroids in allergic rhinitis. Recent Pat Inflamm Allergy Drug Discov. 2013 Sep;7(3):223-8. Review. PubMed PMID: 23862774.

7: Westergaard CG, Porsbjerg C, Backer V. A review of mometasone furoate / formoterol in the treatment of asthma. Expert Opin Pharmacother. 2013 Feb;14(3):339-46. doi: 10.1517/14656566.2013.761976. Epub 2013 Jan 30. Review. PubMed PMID: 23363416.

8: Kennedy DW. The PROPEL™ steroid-releasing bioabsorbable implant to improve outcomes of sinus surgery. Expert Rev Respir Med. 2012 Nov;6(5):493-8. doi: 10.1586/ers.12.53. Review. PubMed PMID: 23134241.

9: Nile SH, Park SW. Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. Mini Rev Med Chem. 2013 Jan;13(1):95-100. Review. PubMed PMID: 22876959.

10: Hayward G, Heneghan C, Perera R, Thompson M. Intranasal corticosteroids in management of acute sinusitis: a systematic review and meta-analysis. Ann Fam Med. 2012 May-Jun;10(3):241-9. doi: 10.1370/afm.1338. Review. PubMed PMID: 22585889; PubMed Central PMCID: PMC3354974.